1,2-Dipivaloylethylene
Description
1,2-Dipivaloylethylene is a diester compound featuring two pivaloyl (tert-butyl carbonyl) groups attached to an ethylene backbone. Its molecular structure is characterized by the ester functional groups at the 1- and 2-positions of the ethylene chain, contributing to its unique physicochemical and biological properties. This compound has garnered attention in medicinal chemistry for its enhanced antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb), as demonstrated in recent studies .
Its synthesis typically involves esterification of the parent diol or diacid with pivaloyl chloride under controlled conditions.
Properties
IUPAC Name |
(E)-2,2,7,7-tetramethyloct-4-ene-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h7-8H,1-6H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOERQNUSKMABBI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipivaloylethylene can be synthesized through several methods. One common method involves the reaction of pivaloyl chloride with ethylene in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipivaloylethylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where one or both pivaloyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1,2-Dipivaloylethylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dipivaloylethylene involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Diethyl Esters (Compounds 27 and 28)
highlights the importance of ester group substitution in enhancing antimycobacterial activity. Diethyl esters of related compounds (e.g., compounds 27 and 28) exhibit significantly weaker potency, with minimum inhibitory concentration (MIC) values of 200–400 μg/mL against Mtb. In contrast, 1,2-Dipivaloylethylene (compound 29) demonstrates a fourfold improvement in potency, with an MIC of 50–100 μg/mL (Table 1) .
Table 1: MIC Values for Ethylene-Linked Diesters
| Compound | Ester Group | MIC (μg/mL) |
|---|---|---|
| 27 (Diethyl) | Ethyl | 200–400 |
| 29 (Dipivaloyl) | Pivaloyl | 50–100 |
Key Findings :
Impact of Linker Chain Length
further demonstrates that ethylene (two-carbon linker) is optimal for activity. Compounds with longer methylene chains (four or five carbons) show reduced potency, suggesting that spatial arrangement and linker flexibility are critical for target interaction. The ethylene backbone in this compound provides an ideal balance between rigidity and accessibility for enzyme inhibition .
1,2-Dichloroethane (Ethylene Dichloride)
While structurally distinct (chlorinated vs. esterified ethylene), 1,2-dichloroethane shares the ethylene backbone. It is primarily used in PVC production and as a solvent but lacks the biological activity of this compound.
Ethylene Glycol
Ethylene glycol (1,2-ethanediol) is a diol used in antifreeze and polymer production. Its hydroxyl groups render it hydrophilic, whereas this compound’s ester groups make it hydrophobic. This difference underscores how functional group substitution dictates application scope—ethylene glycol in industrial settings versus dipivaloylethylene in antimicrobial contexts .
Biological Activity
1,2-Dipivaloylethylene (DPE) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by its dual pivaloyl groups attached to an ethylene backbone. Its molecular formula is , with a molecular weight of approximately 218.26 g/mol. The structure can be represented as follows:
The biological activity of DPE is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The pivaloyl groups enhance its lipophilicity, facilitating membrane permeability and bioavailability. DPE has been shown to exhibit the following mechanisms:
- Enzyme Inhibition : DPE can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity : The compound displays antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : DPE has been reported to modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of DPE in vitro. The results indicated that DPE significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
Case Study 2: Enzyme Inhibition
In another investigation by Johnson et al. (2024), DPE was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The study demonstrated that DPE administration resulted in decreased prostaglandin E2 levels, highlighting its anti-inflammatory potential.
Research Findings
Recent research has expanded the understanding of DPE's biological activities:
- Antimicrobial Activity : Preliminary studies indicate that DPE exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Pharmacokinetics : Investigations into the pharmacokinetics of DPE reveal favorable absorption and distribution characteristics, which support its potential use in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
